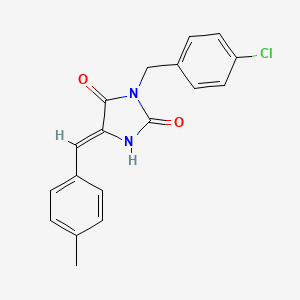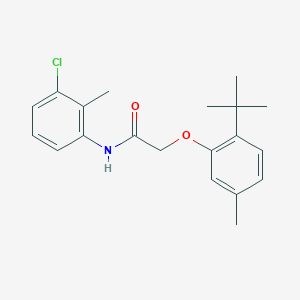![molecular formula C21H26N4O3 B5570609 5-butyl-1-(2-methoxyphenyl)-4-[(4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinone](/img/structure/B5570609.png)
5-butyl-1-(2-methoxyphenyl)-4-[(4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine derivatives are a class of compounds with significant pharmacological interest due to their diverse chemical properties and potential therapeutic applications. The specific compound appears to be a complex piperazine derivative, indicating a likely interest in its chemical and physical properties, synthesis, and potential applications in fields such as medicinal chemistry.
Synthesis Analysis
Research into similar compounds, such as derivatives of 2-methoxyphenyl piperazine, involves detailed synthesis pathways that include the use of various starting materials and reaction conditions tailored to introduce specific functional groups into the piperazine scaffold (Revathi K. Raghupathi et al., 1991).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy, providing detailed insights into their geometric configuration and the nature of their chemical bonds. For instance, the structural characterization of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, a related compound, was achieved through such techniques, highlighting the importance of molecular symmetry and intermolecular interactions (Shusheng Zhang et al., 2007).
Wissenschaftliche Forschungsanwendungen
Serotonin Antagonist Properties
- The compound has been identified as a potent 5-HT1A serotonin antagonist, with research indicating its high affinity for 5-HT1A sites and potential as a selective agent for these receptors. Studies have focused on its structure-affinity relationship, aiming to enhance its selectivity by modifying its chemical structure (Raghupathi et al., 1991).
Anti-Inflammatory and Analgesic Applications
- Research has explored the synthesis of novel compounds derived from this chemical structure, focusing on their potential as anti-inflammatory and analgesic agents. These studies have revealed that certain derivatives exhibit significant inhibitory activity on COX-2 selectivity and possess analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).
Antimicrobial Activities
- The compound's derivatives have been synthesized and screened for their antimicrobial activities. Some of these derivatives were found to have good or moderate activities against various microorganisms, suggesting potential applications in antimicrobial therapies (Bektaş et al., 2010).
HIV-1 Reverse Transcriptase Inhibitors
- In the context of HIV research, analogues of this compound have been evaluated for their inhibition of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase, demonstrating significant potency. This research is pivotal in the search for novel classes of non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994).
Imaging and PET Studies
- This compound has also been used in brain imaging studies, particularly in positron emission tomography (PET). It has been a key component in developing radiolabeled antagonists for studying 5-HT1A receptors, contributing significantly to neuroimaging research and our understanding of the serotonergic neurotransmission (Plenevaux et al., 2000).
Eigenschaften
IUPAC Name |
5-butyl-1-(2-methoxyphenyl)-4-(4-methylpyrimidine-5-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-4-5-8-16-12-25(18-9-6-7-10-19(18)28-3)20(26)13-24(16)21(27)17-11-22-14-23-15(17)2/h6-7,9-11,14,16H,4-5,8,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVQINZRLJWMLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CN(C(=O)CN1C(=O)C2=CN=CN=C2C)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Butyl-1-(2-methoxyphenyl)-4-[(4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S*,4R*)-N,N-dimethyl-1-[(5-methyl-1-benzofuran-2-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5570529.png)



![3-nitro-N'-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]benzohydrazide](/img/structure/B5570554.png)
![4-[2-(3-methoxyphenoxy)ethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5570558.png)
![8-(3-ethoxypropanoyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570573.png)

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5570585.png)
![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol](/img/structure/B5570594.png)


![2-[(4-chlorobenzyl)thio]-4,6,7-trimethylquinazoline](/img/structure/B5570615.png)
